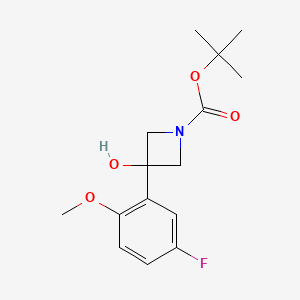
tert-Butyl 3-(5-fluoro-2-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(5-fluoro-2-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(5-fluoro-2-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Fluoro and Methoxy Groups: The 5-fluoro-2-methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted with a methoxy group.
Protection of the Hydroxyl Group: The hydroxyl group is protected using a tert-butyl group to prevent unwanted side reactions during subsequent steps.
Final Coupling Reaction: The protected azetidine intermediate is then coupled with a suitable carboxylate derivative to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can be used to convert the fluoro group to a hydrogen atom, resulting in a de-fluorinated product.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: De-fluorinated products.
Substitution: Products with substituted functional groups in place of the methoxy group.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(5-fluoro-2-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- 4-Methoxyphenylboronic acid
- 2-Methoxyphenylboronic acid
Uniqueness: tert-Butyl 3-(5-fluoro-2-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the fluoro and methoxy groups, along with the azetidine ring, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C15H20FNO4 |
|---|---|
Poids moléculaire |
297.32 g/mol |
Nom IUPAC |
tert-butyl 3-(5-fluoro-2-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C15H20FNO4/c1-14(2,3)21-13(18)17-8-15(19,9-17)11-7-10(16)5-6-12(11)20-4/h5-7,19H,8-9H2,1-4H3 |
Clé InChI |
DFNSFNUVJAJISK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=CC(=C2)F)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















